(R,R/'/')-2,2/'/'-双(二苯基膦基)-1,1/'/'-二茂铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(R,R’)-2,2’-Bis(diphenylphosphino)-1,1’-biferrocene” is an organophosphorus compound commonly used as a ligand in inorganic and organometallic chemistry . It is a white solid that dissolves in organic solvents .

Synthesis Analysis

The trans-chelating chiral phosphine ligand (S,S)- (R,R)-2,2’-bis [l- (diphenylphosphino)-ethyl]-1,1’-biferrocene was synthesized from (S)-1- (N,N- dimethylamino)ethylferrocene in four steps in 51% overall yield .Molecular Structure Analysis

The molecular formula of “(R,R’)-2,2’-Bis(diphenylphosphino)-1,1’-biferrocene” is C44H36Fe2P2, and its molecular weight is 738.41 .Chemical Reactions Analysis

Diphosphines, sometimes called bisphosphanes, are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry .Physical And Chemical Properties Analysis

“(R,R’)-2,2’-Bis(diphenylphosphino)-1,1’-biferrocene” is a solid at 20 degrees Celsius .科学研究应用

Coordination Chemistry

Ferrocene phosphines, including “(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene”, have been extensively studied as ligands for coordination chemistry . They have versatile coordination behavior, which makes them useful in a variety of applications in this field .

Catalysis

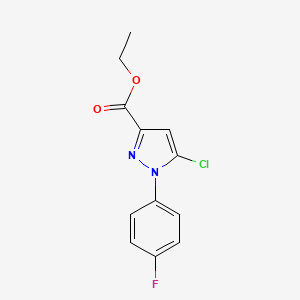

This compound also has wide catalytic applications . For example, it has been used in the Stille cross-coupling reaction of 4-fluorobenzoyl chloride with phenyl-tributylstannane to produce 4-fluorobiphenyl .

Synthesis of Congeners

The compound has been used in the synthesis of four semihomologous dppf congeners with a carbonyl spacer inserted between the ferrocene unit and one of the phosphine moieties .

Electronic Properties Study

The compounds synthesized using “(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene” were further converted to selenides to evaluate their electronic properties through the 1JPSe coupling constants .

Preparation of Palladium Complexes

Two series of palladium complexes were prepared using this compound . These include the Pd (II) chelate complexes and the Pd (0) complexes .

Catalyst for Cross-Coupling Reactions

The palladium complexes prepared using “(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene” were applied as catalysts for the Stille cross-coupling reaction .

属性

| { "1. Design of the Synthesis Pathway": "The synthesis of '(R,R/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene' can be achieved through a two-step process. The first step involves the synthesis of the intermediate compound, (R,R/')-2,2/'/'-Bis(diphenylphosphino)-1-ferrocenyl ethylene, followed by the second step which involves the cyclization of the intermediate to form the final product.", "2. Starting Materials": [ "ferrocene", "1,2-dibromoethene", "triphenylphosphine", "potassium tert-butoxide", "toluene", "hexane" ], "3. Reaction": [ { "Reactants": ["ferrocene", "triphenylphosphine", "1,2-dibromoethene", "potassium tert-butoxide", "toluene"], "Conditions": "room temperature", "Steps": ["The reaction mixture of ferrocene, triphenylphosphine, and 1,2-dibromoethene in toluene is stirred at room temperature for 24 hours. The resulting intermediate is isolated by column chromatography using hexane as the eluent."] }, { "Reactants": ["intermediate compound", "toluene"], "Conditions": "reflux", "Steps": ["The intermediate compound is dissolved in toluene and refluxed for 24 hours. The final product is obtained by column chromatography using hexane as the eluent."] } ] } | |

CAS 编号 |

136274-57-2 |

产品名称 |

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |

分子式 |

C44H36Fe2P2 |

分子量 |

738.41 |

IUPAC 名称 |

cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |

InChI |

InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |

InChI 键 |

VADPYXYBFVOWCG-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |

同义词 |

(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B594168.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)